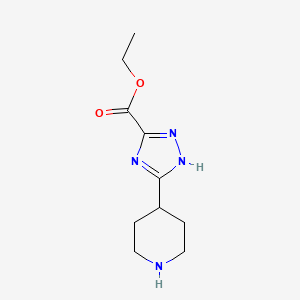![molecular formula C13H23N3O B15262011 {1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B15262011.png)
{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol is a complex organic compound with a molecular formula of C13H23N3O. This compound is characterized by the presence of a cyclopentyl ring, a pyrazole ring, and an amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the amino group and the cyclopentyl ring. The final step involves the addition of the methanol group under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
{1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, {1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives may exhibit pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its versatility allows for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of {1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- {1-[2-amino-1-(1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol
- {1-[2-amino-1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]cyclopentyl}methanol
- {1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol
Uniqueness
Compared to similar compounds, {1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol stands out due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H23N3O |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
[1-[2-amino-1-(2,4-dimethylpyrazol-3-yl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C13H23N3O/c1-10-8-15-16(2)12(10)11(7-14)13(9-17)5-3-4-6-13/h8,11,17H,3-7,9,14H2,1-2H3 |
InChI Key |
MRUONMSPNGXMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C(CN)C2(CCCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


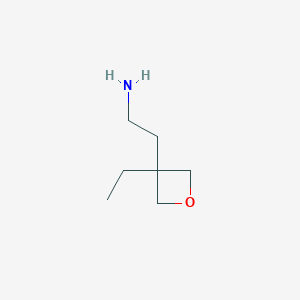
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [(1,3-dioxaindan-4-yl)(hydroxy)methyl]phosphonate](/img/structure/B15261931.png)
![(2S)-3-[Methyl(2-methylpropyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B15261934.png)
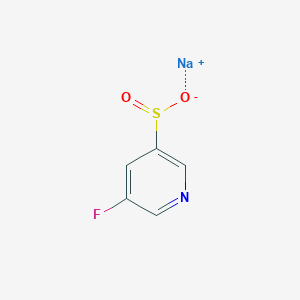
![2-[1-(2-methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B15261946.png)
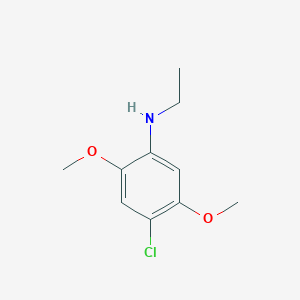
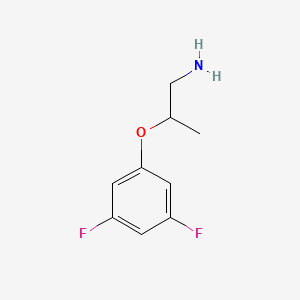
![1-[(2-Methylphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B15261963.png)
![7-Methyl-5-azaspiro[3.4]octane](/img/structure/B15261968.png)
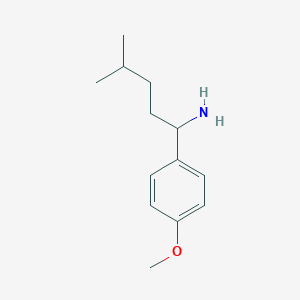
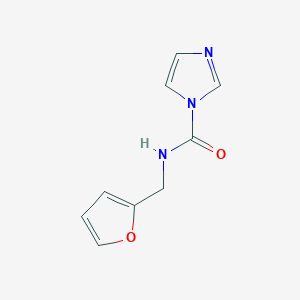
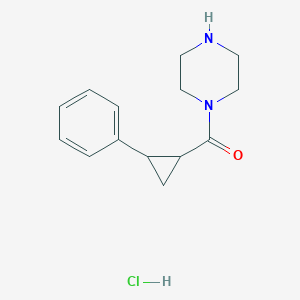
![6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B15262006.png)
